1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene
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Overview
Description
1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene is an organochlorine compound characterized by the presence of multiple chlorine atoms and a cyclopentadiene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene can be achieved through several methods:
Halogenation of Cyclopentadiene: This involves the chlorination of cyclopentadiene using chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the ring.
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the cyclopentadiene ring system with the desired substitution pattern.
Pauson-Khand Reaction: This reaction involves the use of alkenes, alkynes, and carbon monoxide in the presence of a transition metal catalyst to form cyclopentenone derivatives, which can then be further chlorinated.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes, where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives or removal of chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted cyclopentadiene derivatives.
Oxidation: Formation of cyclopentenone or cyclopentanone derivatives.
Reduction: Formation of partially or fully dechlorinated cyclopentadiene derivatives.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Similar in structure but with methoxy groups instead of a cyclopentenyl group.
Cyclopentadiene: The parent compound without chlorine substitution.
Cyclopentenone: A related compound with a ketone functional group.
Uniqueness
1,2,3,5-Tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of both chlorine atoms and a cyclopentenyl group
Properties
CAS No. |
61355-25-7 |
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Molecular Formula |
C10H8Cl4 |
Molecular Weight |
270.0 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(cyclopenten-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H8Cl4/c11-7-6(5-3-1-2-4-5)8(12)10(14)9(7)13/h3,7H,1-2,4H2 |
InChI Key |
SNKKXJKXRKLJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=C(C(=C(C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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